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Compound of Interest

Compound Name: Rose Bengal

Cat. No.: B1261686

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of
intralesional Rose Bengal, formulated as PV-10 (a 10% solution of Rose Bengal disodium),
for the treatment of metastatic melanoma. The information is compiled from published clinical
trial data and preclinical mechanism-of-action studies.

Introduction and Mechanism of Action

Intralesional (IL) therapy represents a rational treatment strategy for melanoma patients with
unresectable, locally or regionally advanced disease.[1] PV-10 is an investigational drug based
on Rose Bengal, a small molecule fluorescein derivative, that is administered directly into
tumors.[2] Originally used as an ophthalmic staining agent and for hepatic function tests, Rose
Bengal has been found to have a direct cytotoxic effect on cancer cells.[3][4][5]

The proposed mechanism of action for intralesional Rose Bengal involves a dual effect: direct
tumor ablation and the induction of a systemic, tumor-specific immune response.[6] Upon
injection, PV-10 selectively accumulates in the lysosomes of melanoma cells, leading to rapid
cell death primarily through necrosis.[3][4][7] This necrotic cell death results in the release of
Damage-Associated Molecular Patterns (DAMPS), including High Mobility Group Box 1
(HMGB1).[3] The release of these molecules is believed to activate dendritic cells (DCs), which
then prime tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that
can affect untreated "bystander" lesions.[3][7]
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Caption: Proposed mechanism of action for intralesional Rose Bengal (PV-10).

Clinical Efficacy in Metastatic Melanoma

Multiple clinical trials have evaluated the efficacy of intralesional PV-10. A multicenter,
international Phase Il study (NCT00521053) provided significant data on its use in patients with
refractory metastatic melanoma.

Table 1: Summary of Phase II Clinical Trial Results (NCT00521053)
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Endpoint All Patients (N=80) Details Reference

Target Lesion
Response

Objective Response

51% CR+PR 8][9][10
Rate (ORR) 0 ( ) [B1[9][10]
Complete Response Disappearance of all

26% : [51[81[9]
(CR) target lesions

>=30% decrease in
Partial Response (PR) 25% ] ] [2]
lesion diameter

Locoregional Disease (CR + PR + Stable
71% . [2]
Control Disease)
Bystander Lesion (N=38 with bystander
Response lesions)

Objective Response

37% [2]
Rate (ORR)
Complete Response

24% [2]
(CR)
Durability & Survival
Median Time to

1.9 months [819]
Response
Median Duration of

4.0 months [81[°]
Response
Progression-Free
Survival (in CR 11.1 months [2]

patients)

| Patients with No Evidence of Disease at 52 weeks | 8% | [[8][9] |

Data compiled from a single-arm trial in 80 patients with Stage IlI-IV refractory melanoma.[8][9]
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Combination therapy trials are also underway. A Phase Ib/ll trial (NCT02557321) is evaluating
PV-10 in combination with the checkpoint inhibitor pembrolizumab.[6][11][12] Another Phase Il
study explored the combination of PV-10 with subsequent radiotherapy.

Table 2: Efficacy of PV-10 Followed by Radiotherapy (Phase II)

Endpoint Patients (N=15) Reference
Overall Response Rate

87% [13][14]
(ORR)
Complete Response (CR) 33% [13][14]
Partial Response (PR) 53% [13][14]

| Mean Duration of Complete Response (PFS) | 12.2 months |[13][14] |

Clinical Trial Protocols and Methodologies

The following protocols are synthesized from the methodologies of key PV-10 clinical trials,
primarily the Phase Il study NCT00521053.

3.1. Patient Population

« Inclusion Criteria: Patients with biopsy-proven, measurable Stage Il or IV metastatic
melanoma refractory to prior interventions.[8][9] Must have at least one cutaneous,
subcutaneous, or nodal lesion accessible for intralesional injection (=0.2 cm in diameter).[8]
[15]

o Exclusion Criteria: Prior radiation therapy to target lesions within 12 weeks, systemic cancer
therapy within 4 weeks, or treatment with investigational agents within 4 weeks of study
commencement.[15][16]

3.2. Treatment and Dosing Protocol

o Lesion Selection: Identify up to 10 target lesions and up to 10 non-target lesions for injection.
Additionally, 1-2 measurable bystander lesions may be identified and left untreated for
response assessment.[2][8][15]
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o Dosage Calculation: The volume of PV-10 to be injected is based on the lesion volume, with
a standard dose of 0.5 mL of 10% Rose Bengal solution per cms3 of lesion volume.[8]

o Administration: Administer PV-10 via intralesional injection to uniformly infiltrate the selected
lesions.

o Treatment Schedule: The initial treatment is administered on Day 0. Repeat treatments for
new or incompletely responsive lesions are permitted at Weeks 8, 12, and 16.[2][8] No other
melanoma therapy is permitted during the study period.[8]

3.3. Assessment and Follow-Up

» Response Evaluation: Lesion assessments are performed at baseline, Day 1, Day 7, and
every 4 weeks through Week 16, then at Weeks 24, 36, and 52.[8] Response is evaluated
using modified Response Evaluation Criteria in Solid Tumors (RECIST 1.1), utilizing physical
measurements (ruler/caliper) and digital photography.[6][8][15]

o Radiologic Assessment: For patients with potential visceral disease, radiologic assessments
are performed every 12 weeks.[8]

o Safety Monitoring: Adverse events (AEs) are monitored throughout the study. The safety
profile indicates that AEs are predominantly mild-to-moderate and locoregional, including
injection site pain, discoloration, and inflammation.[2][5] No treatment-associated Grade 4 or
5 AEs have been reported in key trials.[8][9]
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Caption: Generalized workflow for a Phase Il intralesional PV-10 clinical trial.

Application Notes for Drug Development

o Bystander Effect is Key: The consistent observation of regression in uninjected bystander
lesions is a critical finding, suggesting that PV-10 acts not just as a local ablative agent but
as an in-situ vaccine.[1][5][8] This immunological mechanism provides a strong rationale for
its development.

o Favorable Safety Profile: The predominantly locoregional and mild-to-moderate toxicity of
intralesional PV-10 makes it an attractive candidate for combination therapies, as it is
unlikely to add significant systemic toxicity to other agents like checkpoint inhibitors.[8][9]

o Combination Strategies: The immunological mechanism of PV-10 makes it a prime candidate
for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). PV-10 may turn
"cold" tumors "hot" by inducing inflammation and T-cell infiltration, thereby sensitizing them
to checkpoint blockade. The ongoing PV-10 + pembrolizumab trial (NCT02557321) is a
critical step in exploring this synergy.[6][11][12]
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o Patient Selection: Efficacy appears to be highest in patients where all existing disease can
be injected. In the Phase Il trial, a 50% complete response rate was achieved in this
subgroup.[6][8][9] This suggests a potential initial indication for patients with limited,
accessible tumor burden.

o Future Directions: A Phase Il trial (NCT02288897) comparing PV-10 to chemotherapy or
oncolytic viral therapy was initiated but later terminated due to slow enrollment.[17] Future
pivotal trials will be essential to establish PV-10's place in the melanoma treatment
landscape, likely focusing on combination strategies.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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